6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione
Overview
Description
6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione is a natural product found in Flavocetraria cucullata with data available.
Scientific Research Applications
Spectral Analysis and Structural Identification : Glazunov et al. (2001) synthesized substituted 2,6- and 2,7-dihydroxynaphthazarins, including a compound similar in structure to 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione. They used UV and IR spectroscopy for structural differentiation and identification of these compounds, which is crucial for understanding their chemical behavior and potential applications (Glazunov, Tchizhova, Shuvalova, & Anufriev, 2001).
Synthesis and Isolation Techniques : Kündig et al. (2005) focused on the synthesis and isolation of 1,4-dihydroxynaphthalene and tetrahydronaphthalene-1,4-dione, exploring their stable tautomeric forms. They also prepared [Cr(CO)3] complexes of these tautomers for further chemical studies, which could be relevant for compounds like this compound (Kündig, Enríquez García, Lomberget, & Bernardinelli, 2005).
Organic Solar Cells : Gupta et al. (2017) designed and synthesized a small molecular non-fullerene electron acceptor using diketopyrrolopyrrole as terminal functionalities. This study's insights into the optoelectronic properties and high electron mobility of such compounds could inform the use of this compound in organic solar cell applications (Gupta, Rananaware, Rao, La, Bilić, Xiang, Li, Evans, Bhosale, & Bhosale, 2017).
Pharmacological Properties : Guzikowski et al. (1997) described the synthesis and pharmacological properties of racemic 6,7,8,9-tetrahydro-3-hydroxy-1H-1-benzazepine-2,5-diones. These compounds, similar in structure to this compound, were investigated for their antagonist properties on NMDA and AMPA receptors, indicating potential applications in neurological or psychiatric medication (Guzikowski, Whittemore, Woodward, Weber, & Keana, 1997).
Properties
IUPAC Name |
6-ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O6/c1-2-4-9(15)7-5(13)3-6(14)11(17)8(7)12(18)10(4)16/h3,13,15-16,18H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZRDQGFJDGVRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C(=C1O)O)C(=O)C(=O)C=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00573729 | |
Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13378-91-1 | |
Record name | 6-Ethyl-4,5,7,8-tetrahydroxynaphthalene-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00573729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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